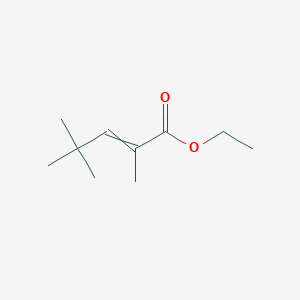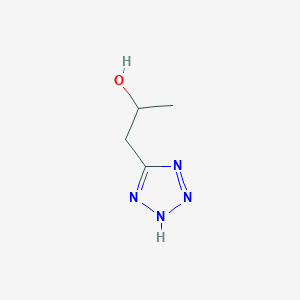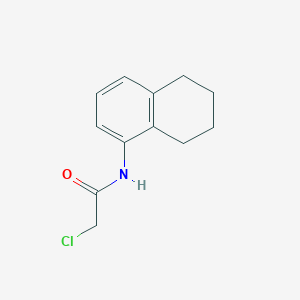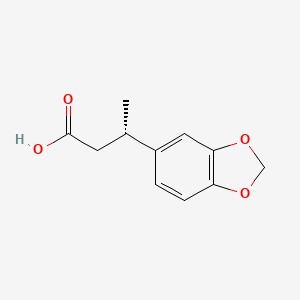
(3S)-3-(1,3-dioxaindan-5-yl)butanoic acid
Übersicht
Beschreibung
(3S)-3-(1,3-dioxaindan-5-yl)butanoic acid, also known as DI-5, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
(3S)-3-(1,3-dioxaindan-5-yl)butanoic acid has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. (3S)-3-(1,3-dioxaindan-5-yl)butanoic acid has also been investigated for its antitumor properties, as it induces apoptosis in cancer cells. Furthermore, (3S)-3-(1,3-dioxaindan-5-yl)butanoic acid has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of (3S)-3-(1,3-dioxaindan-5-yl)butanoic acid involves its interaction with various receptors and enzymes in the body. It has been found to bind to the peroxisome proliferator-activated receptor alpha (PPARα), which plays a key role in lipid metabolism. (3S)-3-(1,3-dioxaindan-5-yl)butanoic acid also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Additionally, (3S)-3-(1,3-dioxaindan-5-yl)butanoic acid has been shown to activate the AMP-activated protein kinase (AMPK), which regulates cellular energy homeostasis.
Biochemical and Physiological Effects:
(3S)-3-(1,3-dioxaindan-5-yl)butanoic acid has been found to have a range of biochemical and physiological effects. It has been shown to decrease the levels of triglycerides and cholesterol in the blood, indicating its potential use in the treatment of dyslipidemia. (3S)-3-(1,3-dioxaindan-5-yl)butanoic acid has also been found to reduce oxidative stress and inflammation in the body. Furthermore, (3S)-3-(1,3-dioxaindan-5-yl)butanoic acid has been shown to improve glucose homeostasis, making it a potential candidate for the treatment of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3S)-3-(1,3-dioxaindan-5-yl)butanoic acid in lab experiments is its high yield and cost-effectiveness. Additionally, (3S)-3-(1,3-dioxaindan-5-yl)butanoic acid has been found to have low toxicity, making it a safe compound to work with. However, one of the limitations of using (3S)-3-(1,3-dioxaindan-5-yl)butanoic acid is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of (3S)-3-(1,3-dioxaindan-5-yl)butanoic acid. One potential direction is the exploration of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of (3S)-3-(1,3-dioxaindan-5-yl)butanoic acid and its potential interactions with other compounds. Furthermore, the development of new synthesis methods for (3S)-3-(1,3-dioxaindan-5-yl)butanoic acid could lead to the production of analogs with improved properties and efficacy.
Eigenschaften
IUPAC Name |
(3S)-3-(1,3-benzodioxol-5-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(4-11(12)13)8-2-3-9-10(5-8)15-6-14-9/h2-3,5,7H,4,6H2,1H3,(H,12,13)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUFJLPORDLVTB-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)O)C1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-(1,3-dioxaindan-5-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



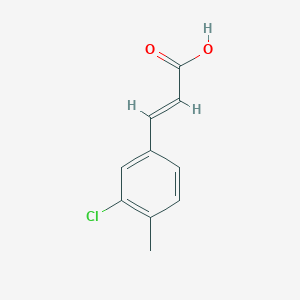
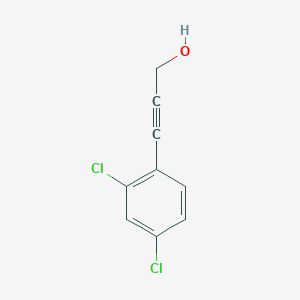
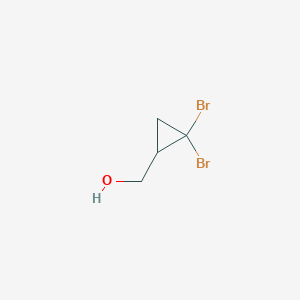
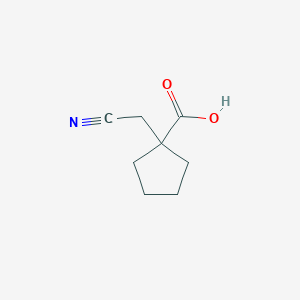

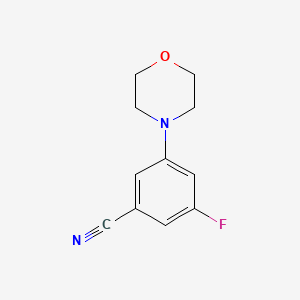
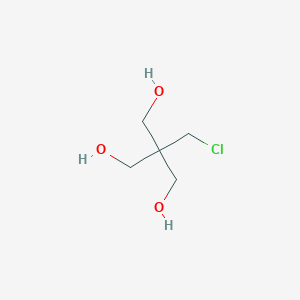
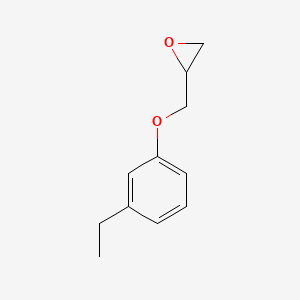
![2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one](/img/structure/B3381238.png)
